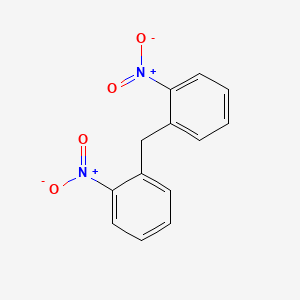

Bis(2-nitrophenyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[(2-nitrophenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABSHCGXYOFMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557565 | |

| Record name | 1,1'-Methylenebis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21540-57-8 | |

| Record name | 1,1'-Methylenebis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis 2 Nitrophenyl Methane

Elucidation of Established Synthetic Pathways

Mechanistic Investigations of Suzuki Coupling Modifications for 2,2′-Dinitrodiphenylmethane Formation

The Suzuki-Miyaura coupling has emerged as a prominent method for forming the carbon-carbon bond necessary to create the diphenylmethane (B89790) skeleton. wikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of 2,2′-dinitrodiphenylmethane, a specific pathway involves the reaction of 2-nitrobenzyl bromide with 2-nitrophenylboronic acid. nih.gov

The mechanism of the Suzuki reaction is generally understood to proceed through a catalytic cycle involving three key steps: wikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (2-nitrobenzyl bromide) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

Transmetalation: A base is required to activate the organoboron compound (2-nitrophenylboronic acid), forming a borate (B1201080) species. This species then transfers its organic group to the palladium(II) complex, replacing the halide. This step results in a new palladium(II) complex bearing both organic fragments.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, bis(2-nitrophenyl)methane. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

A modified method for this synthesis has been reported, utilizing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov The reaction is conducted under reflux conditions. Despite its utility, this specific method has been reported with a modest yield of 16%, indicating significant scope for optimization. nih.gov

Exploration of Alternative Condensation and Coupling Reactions

Beyond the Suzuki coupling, researchers have explored other synthetic routes. Condensation reactions represent a classical alternative. For structurally similar compounds like bis(4-chloro-2-nitrophenyl)methane, synthesis can involve the reaction of 4-chloro-2-nitrobenzaldehyde (B15764) with a methylene (B1212753) source like formaldehyde. ontosight.aiontosight.ai Another approach involves the reaction of arylmethyl chlorides with other aryl compounds. ontosight.ai

Historical methods for preparing related dinitrodiphenylmethanes, such as the condensation of 4-nitrobenzyl alcohol with nitrobenzene (B124822) using a large amount of concentrated sulfuric acid, have been documented, though these often result in low yields of 20% to 30%. google.com The thermal decomposition of specific iodonium (B1229267) salts has also been shown to produce diiodo-dinitrodiphenylmethane derivatives, which could potentially be converted to the target molecule. scispace.com Furthermore, copper-catalyzed oxidation reactions have been employed to convert diarylmethane derivatives into their corresponding ketones, suggesting the reverse reaction could be a plausible, albeit less direct, synthetic strategy. tandfonline.com

Catalytic Systems in the Synthesis of this compound and Related Structures

The choice of catalyst is paramount in directing the efficiency and selectivity of the synthesis of diarylmethanes. Both palladium-based systems and other catalytic approaches have been investigated.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is the cornerstone of the Suzuki reaction and other cross-coupling strategies. wikipedia.org The synthesis of 2,2′-dinitrodiphenylmethane specifically utilizes a Pd(PPh₃)₄ catalyst system. nih.gov The versatility of palladium catalysis is well-established, with different catalyst systems being optimal for various substrates. For instance, combinations like Pd(OAc)₂/PCy₃ are effective for aryl and vinyl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is often used for a broad range of aryl and vinyl halides. organic-chemistry.org These systems highlight the importance of the ligand in tuning the reactivity and stability of the palladium catalyst. The development of highly active ligands like SPhos has enabled catalyst loadings to be reduced to as low as 0.001 mol%, enhancing the cost-effectiveness and sustainability of the process. wikipedia.org

| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-nitrophenylboronic acid | 2-nitrobenzylbromide | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux, 24h | 16% |

Heterogeneous and Homogeneous Catalysis in Dinitrodiphenylmethane Synthesis

Catalysis can be broadly classified into homogeneous and heterogeneous systems. rsc.org

Homogeneous catalysis involves a catalyst in the same phase as the reactants, such as the soluble Pd(PPh₃)₄ complex used in the Suzuki synthesis of 2,2′-dinitrodiphenylmethane. nih.govsavemyexams.com These catalysts are often highly active and selective but can be difficult to separate from the reaction mixture and reuse. rsc.org

Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. wikipedia.org These catalysts are generally more stable, easier to recover, and recyclable, but may exhibit lower activity compared to their homogeneous counterparts. rsc.org

In the broader context of diarylmethane synthesis, there is a trend towards developing robust heterogeneous catalysts. For example, solid acid catalysts like Hβ, HY, and HZSM-5 molecular sieves have been used in condensation reactions to produce aminodiphenylmethane (B1666581) derivatives, replacing corrosive and difficult-to-recycle liquid acids. lookchem.com While not yet specifically reported for this compound, these systems represent a promising avenue for developing more sustainable synthetic protocols. The synergy between the two fields, such as by immobilizing homogeneous catalysts on solid supports or using metal nanoparticles, seeks to combine the high activity of homogeneous systems with the stability and recyclability of heterogeneous ones. rsc.orgnih.gov

Optimization Protocols for Reaction Efficiency and Yield in Dinitrodiphenylmethane Synthesis

Given the reported low yield for the Suzuki-based synthesis of 2,2′-dinitrodiphenylmethane, optimization is a critical area of research. nih.gov Drawing from general principles of reaction optimization for similar syntheses, several parameters can be systematically varied to improve efficiency.

Key optimization strategies include:

Catalyst and Ligand Screening: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand can dramatically influence the reaction rate and yield. organic-chemistry.org

Solvent and Base Selection: The polarity of the solvent and the strength of the base are crucial. A systematic screening of different solvent systems (e.g., toluene (B28343), DMF, dioxane) and bases (e.g., Cs₂CO₃, K₃PO₄, KF) could identify more favorable conditions. organic-chemistry.orgnih.gov

Control of Reaction Parameters: Temperature, reaction time, and the rate of addition of reagents are important variables. For instance, in related carbonylative Suzuki couplings, slow addition of the boronic acid was found to suppress side reactions and increase the yield of the desired product. rsc.org

Stoichiometry: Adjusting the ratio of reactants, particularly using a slight excess of the boronic acid, has been shown to improve yields in other Suzuki coupling reactions. mdpi.com

| Reaction Type | Optimized Parameter | Observation | Reference |

|---|---|---|---|

| Bis(indolyl)methane Synthesis | Solvent | Polar solvents like ethanol (B145695) gave higher yields in shorter reaction times compared to low-polarity solvents. | jocpr.com |

| Bis(indolyl)methane Synthesis | Catalyst Loading | An optimal catalyst loading was identified; increasing the amount beyond this point did not improve the yield. | jocpr.com |

| Carbonylative Suzuki Coupling | Reagent Addition | Slow addition of the boronic acid suppressed the unwanted direct coupling pathway. | rsc.org |

| Suzuki Coupling for Bichalcone | Reactant Stoichiometry | Using an excess (1.4 equivalents) of the phenylboronic acid was found to be optimal for yield. | mdpi.com |

By applying these optimization protocols, it is anticipated that the efficiency and yield for the synthesis of this compound can be significantly enhanced, making the process more viable for larger-scale applications.

High Resolution Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of bis(2-nitrophenyl)methane provides a definitive method for determining its molecular structure and crystal packing. The compound crystallizes in the triclinic space group P-1. nih.govresearchgate.net

| Crystal Data and Structure Refinement for this compound | |

| Empirical Formula | C₁₃H₁₀N₂O₄ nih.gov |

| Formula Weight | 258.23 g/mol nih.govnih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.govresearchgate.net |

| Unit Cell Dimensions | |

| a | 7.628 (3) Å nih.gov |

| b | 8.340 (3) Å nih.gov |

| c | 9.464 (4) Å nih.gov |

| α | 103.544 (8)° nih.gov |

| β | 92.555 (7)° nih.gov |

| γ | 94.870 (7)° nih.gov |

| Volume | 582.0 (4) ų nih.gov |

| Z | 2 nih.govnih.gov |

| Temperature | 173 K nih.gov |

The molecular conformation of this compound is characterized by a significant twisting of its constituent parts. The two benzene (B151609) rings are not coplanar; instead, they adopt a nearly perpendicular orientation relative to each other, with a dihedral angle between their least-squares planes measured at 87.72 (6)°. nih.govnih.gov

Furthermore, the nitro groups are substantially twisted out of the plane of the benzene rings to which they are attached. nih.govnih.gov This twisting is a critical feature of the molecule's conformation. The dihedral angles between the planes of the nitro groups and their respective benzene rings are 16.64 (18)° and 28.02 (11)°. nih.govnih.gov This non-planar arrangement minimizes steric hindrance and influences the electronic and packing properties of the molecule.

| Selected Dihedral Angles in this compound | **Angle (°) ** |

| Benzene Ring 1 / Benzene Ring 2 | 87.72 (6) nih.govnih.gov |

| Nitro Group 1 / Benzene Ring 1 | 16.64 (18) nih.govnih.gov |

| Nitro Group 2 / Benzene Ring 2 | 28.02 (11) nih.govnih.gov |

The analysis of bond lengths within the this compound molecule offers insight into its electronic structure. The N-O bond lengths in the nitro groups fall within a narrow range of 1.227 (2) to 1.233 (2) Å. nih.gov This uniformity suggests a high degree of resonance delocalization within the nitro groups.

The specific orientation of the nitro groups results in close intramolecular contacts between their oxygen atoms and the hydrogen atoms of the central methylene (B1212753) bridge. researchgate.netnih.gov In the crystal lattice, several short intermolecular contacts are observed, which are indicative of specific non-covalent interactions. A notable short contact exists between a nitrogen atom of a nitro group and an oxygen atom of a neighboring, inversion-related molecule, with an N1⋯O2 distance of 2.981 (2) Å. nih.gov Another significant contact is found between a carbon atom of a benzene ring and an oxygen atom of a nitro group in an adjacent molecule (C1⋯O2), measuring 3.060 (2) Å. nih.gov

| Selected Intermolecular Contact Distances | Distance (Å) |

| N1⋯O2 | 2.981 (2) researchgate.netnih.gov |

| C1⋯O2 | 3.060 (2) researchgate.netnih.gov |

| O4⋯H3 | 2.53 researchgate.netnih.gov |

| O1⋯H5 | 2.58 researchgate.netnih.gov |

Investigation of Intermolecular Interactions and Supramolecular Architectures

The crystal packing of this compound is directed by a combination of weak intermolecular forces, which collectively define its three-dimensional supramolecular architecture.

The crystal structure of this compound features distinct π-π stacking interactions. researchgate.netnih.gov These interactions occur between one of the benzene rings and its inversion-related equivalent in a neighboring molecule. nih.govnih.gov The interplanar separation between these stacked aromatic rings is 3.494 (2) Å, a distance well within the typical range for stabilizing π-π interactions. researchgate.netnih.gov This type of interaction is a significant force in the self-assembly of aromatic molecules, contributing to the cohesion of the crystal structure. rsc.org

Beyond C—H⋯O and π-π stacking, other non-covalent interactions play a crucial role in the crystal packing of this compound. Analysis of short intermolecular contacts suggests the presence of weak π-interactions involving the nitro groups. nih.govnih.gov The short N⋯O contact (2.981 (2) Å) between two inversion-related, parallel nitro groups is interpreted as a weak nitro π-nitro π interaction. nih.gov The distance between the least-squares planes of these interacting nitro groups is 2.861 (3) Å. nih.gov

Additionally, a weak benzene π-nitro π interaction is indicated by the short C⋯O contact of 3.060 (2) Å. nih.gov These varied and directional non-covalent forces work in concert to create a stable and well-defined three-dimensional crystalline network.

Comprehensive Crystallographic Parameterization and Space Group Symmetry Assignment

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound (C₁₃H₁₀N₂O₄) has been determined through single-crystal X-ray diffraction analysis. nih.gov This technique provides detailed insights into the compound's molecular geometry and the packing of molecules within the crystal lattice.

The crystallographic investigation reveals that this compound crystallizes in the triclinic system. nih.gov The space group was determined to be P-1. nih.govnih.govresearchgate.net This space group is centrosymmetric and is characterized by the presence of an inversion center as the only symmetry element besides identity. The analysis was conducted at a temperature of 173 K using Mo Kα radiation. nih.gov

Detailed research findings indicate that the asymmetric unit of this compound contains one complete molecule. researchgate.netelsevierpure.com The two benzene rings are nearly perpendicular to each other, with a dihedral angle of 87.72 (6)°. nih.govnih.gov The nitro groups are significantly twisted relative to the plane of the benzene rings to which they are attached, with dihedral angles of 16.64 (18)° and 28.02 (11)°. nih.govnih.gov This twisting is a notable feature of the molecular conformation.

The molecular packing is influenced by several weak intermolecular interactions. researchgate.net Short contacts between nitrogen and oxygen atoms (N⋯O) and carbon and oxygen atoms (C⋯O) are observed, with distances of 2.981 (2) Å and 3.060 (2) Å, respectively. nih.govnih.govresearchgate.net These suggest the presence of weak π-interactions. nih.govresearchgate.net Additionally, π–π stacking interactions occur between the benzene rings of adjacent molecules related by an inversion center, with an interplanar separation of 3.494 (2) Å. nih.govnih.gov

The comprehensive crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀N₂O₄ |

| Formula Weight | 258.23 g/mol nih.govnih.gov |

| Temperature | 173 K nih.gov |

| Wavelength | 0.71075 Å researchgate.net |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.govnih.govresearchgate.net |

| Z | 2 nih.govnih.gov |

| Calculated Density | 1.474 Mg/m³ researchgate.net |

| Absorption Coefficient (μ) | 0.11 mm⁻¹ nih.gov |

| F(000) | 268 nih.gov |

| Crystal Size | 0.17 × 0.15 × 0.10 mm nih.gov |

| Final R indices [I > 2σ(I)] | R1 = 0.048 nih.gov |

| R indices (all data) | wR2 = 0.114 nih.gov |

Table 2: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a | 7.628 (3) Å nih.govnih.gov |

| b | 8.340 (3) Å nih.govnih.gov |

| c | 9.464 (4) Å nih.govnih.gov |

| α | 103.544 (8)° nih.govnih.gov |

| β | 92.555 (7)° nih.govnih.gov |

| γ | 94.870 (7)° nih.govnih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of bis(2-nitrophenyl)methane. By analyzing the chemical environment of magnetically active nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can verify the connectivity of atoms within the molecule and assess the sample's purity.

In the ¹H NMR spectrum of a related compound, bis(2-hydroxy-3-carboxyphenyl)methane, the methylene (B1212753) bridge protons (CH₂) appear as a doublet, while the aromatic protons are observed as a multiplet in the range of 6.7–7.9 ppm. mdpi.com For this compound, analogous signals are expected, with the methylene protons appearing as a singlet due to the symmetrical environment, and the aromatic protons displaying a complex splitting pattern characteristic of a substituted benzene (B151609) ring. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, further validating the structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For this compound, one would expect to observe signals corresponding to the methylene carbon, the carbon atoms of the two phenyl rings, and the carbons bonded to the nitro groups. For instance, in a similar furan-based compound, carbon signals for the furan (B31954) ring, imine, carbamoyl (B1232498) group, and methane (B114726) were identified at specific chemical shifts, demonstrating the power of ¹³C NMR in pinpointing different carbon environments. scirp.org The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.0 - 4.5 | Singlet | CH₂ (Methylene bridge) |

| ¹H | ~7.0 - 8.2 | Multiplet | Aromatic protons |

| ¹³C | ~35 - 45 | - | CH₂ (Methylene bridge) |

| ¹³C | ~120 - 150 | - | Aromatic carbons |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its structure and the functional groups present. researchgate.net For this compound, the FT-IR spectrum is dominated by absorptions corresponding to the nitro groups and the aromatic rings.

The presence of the nitro (NO₂) groups is unequivocally identified by two strong absorption bands: one corresponding to the asymmetric stretching vibration, typically found in the 1500-1560 cm⁻¹ region, and another for the symmetric stretching vibration, which appears in the 1300-1370 cm⁻¹ range. ksu.edu.sa These absorptions are a direct consequence of the change in dipole moment during the vibration of the N-O bonds. ksu.edu.sa

The aromatic nature of the compound is confirmed by several characteristic bands. The C-H stretching vibrations of the benzene rings are observed as a series of sharp, medium-intensity bands in the 3000-3100 cm⁻¹ region. libretexts.org The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ range. libretexts.org Furthermore, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene rings. mdpi.com The presence of a band around 2927 cm⁻¹ would be indicative of the aliphatic C-H stretching of the methylene bridge. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| ~2927 | C-H Stretch | Methylene (CH₂) |

| 1500 - 1560 | Asymmetric Stretch | Nitro (NO₂) |

| 1400 - 1600 | C=C Stretch | Aromatic |

| 1300 - 1370 | Symmetric Stretch | Nitro (NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Investigation of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the key chromophores are the nitrophenyl groups. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. libretexts.org These are generally observed in the 200-300 nm range. libretexts.org

The n → π* transitions involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org For instance, in nitromethane, the n → π* transition is observed around 275 nm. libretexts.org The exact position and intensity of these absorption bands can be influenced by the solvent polarity. In some cases, compounds containing nitro groups exhibit low fluorescence quantum yields due to non-radiative processes involving n–π* excited states. uminho.pt

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org In mass spectrometry, a molecule is first ionized, and the resulting charged species are then separated based on their mass-to-charge ratio (m/z). uky.edu

For this compound (C₁₃H₁₀N₂O₄), the molecular weight is 258.23 g/mol . nih.gov Using a "soft" ionization technique like electrospray ionization (ESI), one would expect to observe a prominent molecular ion peak (or a protonated molecule [M+H]⁺) corresponding to this mass. acdlabs.com

"Hard" ionization techniques, such as electron impact (EI), impart more energy to the molecule, leading to characteristic fragmentation. libretexts.orgacdlabs.com The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it, such as NO and O. The analysis of these fragment ions provides valuable clues about the molecule's structure. For example, the fragmentation of other nitro derivatives has shown losses of NO, NO₂, and OH. acs.org The study of these fragmentation pathways, often aided by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), can confirm the connectivity of the atoms and the presence of the two nitrophenyl moieties linked by a methylene bridge. researchgate.net

Computational and Theoretical Investigations of Bis 2 Nitrophenyl Methane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. For bis(2-nitrophenyl)methane and related nitroaromatic compounds, DFT calculations offer a detailed understanding of their structure and chemical reactivity.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, experimental data from single-crystal X-ray diffraction provides a solid foundation for computational models. nih.gov The crystallographic data reveals that the two nitrophenyl groups are not coplanar. The dihedral angles between the nitro groups and their respective benzene (B151609) rings are 16.64° and 28.02°. nih.gov Furthermore, the two benzene rings are nearly perpendicular to each other, with a dihedral angle of 87.72°. nih.gov

The optimization process for related nitroaromatic compounds has been successfully performed using various DFT functionals, providing a reliable basis for predicting their geometries. rsc.orgmdpi.com

Table 1: Experimental Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.628 |

| b (Å) | 8.340 |

| c (Å) | 9.464 |

| α (°) | 103.544 |

| β (°) | 92.555 |

| γ (°) | 94.870 |

| Dihedral Angle (Nitro Group 1 - Ring 1) | 16.64° |

| Dihedral Angle (Nitro Group 2 - Ring 2) | 28.02° |

| Dihedral Angle (Ring 1 - Ring 2) | 87.72° |

This table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net

For nitroaromatic compounds, the presence of electron-withdrawing nitro groups significantly influences the FMOs. In related systems, the HOMO is often localized on the aromatic rings, while the LUMO is distributed over the nitro groups, indicating that these are the likely sites for nucleophilic attack. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

While specific HOMO-LUMO energy values for this compound are not provided in the searched literature, studies on analogous nitroaromatic compounds demonstrate the utility of these calculations. For instance, in a series of para-substituted nitrobenzenes, the nature of the substituent was found to directly impact the energy band gap. smf.mxsmf.mx Theoretical studies on other nitro-containing heterocyclic compounds have also used FMO analysis to reveal their chemical activity. researchgate.net

Table 2: Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measure of the electrophilic power of a molecule. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral and slightly negative potential, respectively.

For nitroaromatic compounds, the MEP map typically shows a strong negative potential around the oxygen atoms of the nitro groups due to their high electronegativity. walisongo.ac.idmdpi.com This makes these sites prone to interactions with electrophiles or hydrogen bond donors. Conversely, the aromatic rings and the regions near the hydrogen atoms often exhibit a positive or near-neutral potential. researchgate.netrsc.org The analysis of MEP maps for a series of polycyclic nitroaromatic molecules has shown that the arrangement of the nitro groups can significantly affect the electrostatic potential in the center of the aromatic rings, which in turn can be related to properties like sensitivity to detonation. researchgate.net

While a specific MEP map for this compound is not available in the provided results, the general features can be inferred from studies on similar molecules like 1,3-dinitrobenzene. walisongo.ac.id The presence of two nitro groups is expected to create significant regions of negative potential around the oxygen atoms, making them key sites for intermolecular interactions.

To gain a more quantitative understanding of the charge distribution, various population analysis methods can be employed, with Mulliken population analysis being one of the most common. wikipedia.orguni-muenchen.deyoutube.com This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. uni-muenchen.de

In studies of related nitroaromatic compounds, Mulliken charge analysis has been used to quantify the electron-withdrawing effect of the nitro group. niscpr.res.in Typically, the nitrogen and oxygen atoms of the nitro group carry significant negative charges, while the attached carbon atom and the hydrogen atoms of the aromatic ring bear positive charges. This charge distribution is consistent with the qualitative picture provided by MEP maps. For example, in a study of nitro substituted benzamide (B126) derivatives, Mulliken charge calculations helped to understand the electronic structure and its relation to biological activity. researchgate.net

Although specific Mulliken charges for this compound are not present in the search results, the expected trend would be a significant polarization of charge due to the two nitro groups, influencing the molecule's dipole moment and intermolecular interactions.

Molecular Docking Studies and Binding Affinity Predictions for Related Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity. arxiv.orgfrontiersin.orgbiorxiv.org

While there are no specific molecular docking studies cited for this compound, numerous studies have been conducted on structurally related nitroaromatic compounds. These studies have explored their potential as inhibitors for various biological targets. For example, nitro-substituted benzamide derivatives have been docked into the active site of inducible nitric oxide synthase (iNOS) to understand their anti-inflammatory activity. researchgate.netnih.gov Similarly, other nitroaromatic compounds have been investigated as inhibitors for targets like glutathione (B108866) reductase, which is relevant for antimalarial and anticancer activities. ebi.ac.uk

The binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), is a critical parameter determined in these studies. For a series of nitro-containing benzothiazoles, some compounds showed significant antibacterial activity against P. aeruginosa. nih.gov In another study on nitro benzamide derivatives, compounds with optimal numbers and orientations of nitro groups demonstrated high inhibition capacities against nitric oxide production. researchgate.netnih.gov

Table 3: Examples of Molecular Docking Studies on Related Nitroaromatic Compounds

| Compound Class | Biological Target | Key Findings |

| Nitro-substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | Compounds with optimal nitro group positioning showed significant inhibitory activity (IC₅₀ values of 3.7 and 5.3 μM) and efficient binding in the active site. researchgate.netnih.gov |

| Nitrated benzothiazoles | Pseudomonas aeruginosa | Three out of nine tested compounds exhibited significant antibacterial activity, comparable to procaine (B135) penicillin. nih.gov |

| Novel nitroaromatic compounds | Glutathione Reductase (GR) | Compounds showed potent inhibitory activities with Kᵢ values in the low micromolar range (0.211 to 4.57 μM). ebi.ac.uk |

This table provides a summary of molecular docking studies performed on analogues of this compound, highlighting their biological targets and key findings.

Theoretical Prediction of Optical and Electronic Parameters (e.g., band gap, refractive index for related compounds)

Computational methods can also be used to predict the optical and electronic properties of materials. For this compound and its analogs, properties such as the electronic band gap and refractive index are of interest for potential applications in materials science.

The electronic band gap, which is related to the HOMO-LUMO gap in molecular systems, determines the electronic conductivity and optical properties of a material. acs.org For a series of bis-nitro-pyrrolo[3,2-b]pyrroles, DFT calculations showed that the first absorption band corresponds to a HOMO-LUMO transition with charge-transfer character. nih.gov The HOMO was localized on the central pyrrolopyrrole core, while the LUMO was on the nitrophenyl groups. nih.gov Theoretical investigations on para-substituted nitrobenzenes have also shown that the energy band gap is directly related to the nature of the substituent. smf.mxsmf.mx

The refractive index is another important optical property that can be predicted computationally. Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the refractive index of polymers based on 2D descriptors. nih.govacs.org For smaller molecules, the refractive index can be calculated from the polarizability using the Lorentz-Lorenz equation. physchemres.org The polarizability itself can be computed using DFT methods. Studies on substituted bithiophene compounds have shown a good correlation between theoretically calculated and experimentally determined refractive indices. physchemres.org While specific predictions for this compound are not available, these studies on related compounds demonstrate the feasibility of such theoretical predictions.

Mechanistic Studies of Reactivity and Transformation Pathways

Kinetic and Equilibrium Studies of Proton Transfer Reactions for Related Dinitrophenylmethanes

Proton transfer reactions from carbon acids like dinitrophenylmethanes are fundamental processes that have been extensively studied to understand reaction mechanisms. cdnsciencepub.comcdnsciencepub.com The kinetics of the proton and deuteron (B1233211) transfer reactions from bis(2,4-dinitrophenyl)methane, a related compound, to nitrogen bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) have been measured in various solvents to determine equilibrium constants and activation parameters. cdnsciencepub.comcdnsciencepub.com

Studies show that the reaction rates are influenced by the strength of the base and the polarity of the solvent. cdnsciencepub.com For instance, the reaction with the stronger base, DBU, is significantly faster than with TMG in both toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO) solvents. cdnsciencepub.comcdnsciencepub.com Specifically, the reaction with DBU is 5 times faster in toluene and 50 times faster in DMSO compared to TMG. cdnsciencepub.com

Table 1: Rate Constants for the Proton Transfer Reaction between Bis(2,4-dinitrophenyl)methane and Nitrogen Bases

| Base | Solvent | Rate Constant (kH) | Relative Rate (vs. TMG in same solvent) |

|---|---|---|---|

| TMG | Toluene | - | 1 |

| DBU | Toluene | - | 5 |

| TMG | DMSO | - | 1 |

| DBU | DMSO | - | 50 |

Note: Specific rate constant values were not provided in the source material, but relative rates were described. cdnsciencepub.com

Primary deuterium (B1214612) kinetic isotope effects (KIEs), expressed as the ratio of the rate constant for proton transfer (kH) to that for deuteron transfer (kD), are a powerful tool for elucidating proton transfer mechanisms. cdnsciencepub.com For the reaction of bis(2,4-dinitrophenyl)methane with TMG and DBU, the kH/kD values were found to be in the range of 7 to 9. cdnsciencepub.comcdnsciencepub.com

These values are considered to be in the "classical" region, suggesting a significant but not unusual contribution of quantum mechanical tunneling to the reaction. cdnsciencepub.comcdnsciencepub.com An important finding is that these isotope effects are independent of the solvent's polarity, which indicates an uncoupled mechanism where the proton transfer is not strongly coupled to the motion of solvent molecules. cdnsciencepub.comcdnsciencepub.com This contrasts with some other proton transfer reactions where solvent polarity significantly impacts the magnitude of the KIE. cdnsciencepub.com

Table 2: Primary Deuterium Kinetic Isotope Effects (kH/kD) for the Reaction of Bis(2,4-dinitrophenyl)methane

| Base | Solvent | kH/kD |

|---|---|---|

| TMG/DBU | Toluene | 7-9 |

| TMG/DBU | DMSO | 7-9 |

Source: Data compiled from studies on bis(2,4-dinitrophenyl)methane. cdnsciencepub.comcdnsciencepub.com

The faster reaction rates observed in DMSO compared to toluene for the reaction with DBU suggest that the polar solvent better stabilizes the charged transition state and the resulting ion-pair products. cdnsciencepub.com In some proton-coupled electron transfer (PCET) systems, moving to a nonpolar solvent like toluene can slow charge recombination, demonstrating how solvent choice can be used to control reaction pathways. diva-portal.org The study of solvent effects helps to differentiate between coupled mechanisms, where proton transfer is linked to solvent molecule rearrangement, and uncoupled mechanisms, as observed for bis(2,4-dinitrophenyl)methane. cdnsciencepub.comcdnsciencepub.com Computational studies also highlight that environmental effects must be included for a reliable analysis of photochemical and photophysical processes in condensed phases. rsc.org

Investigating Oxidation Reactions and Associated Mechanisms (based on related compounds)

Oxidation is a common degradation pathway for many organic compounds, often proceeding through autoxidation (radical-mediated) or other mechanisms involving oxidizing agents. nih.govunacademy.com The oxidation of compounds structurally related to bis(2-nitrophenyl)methane, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), has been investigated to understand the operative mechanisms. rsc.org

The oxidation of DNPH with potassium hexacyanoferrate(III) in acidic media proceeds through intermediates like aryldiazenes and diazonium ions to yield final products such as substituted azobenzenes and anilines. rsc.org In this specific reaction, complex formation between the dinitrophenyl compound and the oxidizing agent, [Fe(CN)6]3–, occurs. rsc.org The reaction kinetics were found to be independent of the hydrogen ion concentration over a wide range. rsc.org This suggests a mechanism where the rate-determining step does not involve proton transfer prior to the oxidation event. Generally, the oxidation of organic molecules can be defined as a reaction that increases the number of C-O bonds or decreases the number of C-H bonds. pressbooks.pub

Mechanistic Elucidation of Derivative Formation Reactions

The synthesis of this compound and its derivatives often involves modern coupling reactions or enzyme-catalyzed processes. nih.govmdpi.com One reported synthesis of this compound itself involves a palladium-catalyzed Suzuki reaction between 2-nitrophenylboronic acid and 2-nitrobenzyl bromide. nih.gov The mechanism of this cross-coupling reaction involves the standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the benzyl (B1604629) bromide, followed by transmetalation with the boronic acid (activated by a base like potassium carbonate), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.

Systematic Exploration of Structural Modifications and Derivatives

Synthesis and Comprehensive Characterization of Substituted Bis(nitrophenyl)methanes

The synthesis of bis(2-nitrophenyl)methane and its substituted derivatives has been approached through various organic reactions. A notable method involves a Suzuki coupling reaction, which has been successfully employed to produce 2,2'-dinitrodiphenylmethane, another name for this compound. nih.govresearchgate.net In this two-step synthesis, 2-nitrophenyl boronic acid is reacted with 2-nitrobenzyl bromide. nih.govresearchgate.net The subsequent reduction of the nitro groups can yield 2,2'-methylenedianiline (B1346816). nih.govresearchgate.net

A modified version of this synthesis involves heating a mixture of 2-nitrophenylboronic acid, 2-nitrobenzyl bromide, and a palladium catalyst like Pd(PPh₃)₄ in a solution of THF and aqueous potassium carbonate. nih.gov The crude product, a brown oil, can then be purified using flash chromatography to yield yellow crystals. nih.gov

The characterization of these compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely used. For instance, the ¹H NMR spectrum of (2E,2'E)-N,N'-(methylenebis(4,1-phenylene))bis(3-(4-nitrophenyl) acrylamide), a more complex derivative, shows a characteristic singlet for the methylene (B1212753) protons (Ar-CH₂-Ar) at 3.87 ppm. niscair.res.in

X-ray crystallography provides definitive information about the solid-state structure. For this compound, the crystal structure reveals that the two benzene (B151609) rings are nearly perpendicular to each other, with a dihedral angle of 87.72 (6)°. nih.govresearchgate.net The nitro groups are significantly twisted relative to their attached benzene rings, with dihedral angles of 16.64 (18)° and 28.02 (11)°. nih.govresearchgate.net

| Compound Name | Synthesis Method | Precursors | Catalyst/Reagent | Yield | Melting Point (°C) |

| This compound | Suzuki Coupling | 2-Nitrophenylboronic acid, 2-Nitrobenzyl bromide | Pd(PPh₃)₄, K₂CO₃ | 16% | 84-85 |

| 1,2-bis(4-nitrophenyl)ethane | Oxidation | p-Nitrotoluene | p-Benzoquinone, KOH | 85% | 179-180 |

Research on Bis-Methane Analogues with Diverse Aryl Moieties (e.g., Bis(indolyl)methanes, Bis(coumarinyl)methanes)

The core methylene bridge of bis(phenyl)methane can be flanked by various other aromatic systems, leading to a wide range of analogues with distinct properties. Among the most studied are bis(indolyl)methanes (BIMs) and bis(coumarinyl)methanes.

Bis(indolyl)methanes (BIMs):

BIMs are typically synthesized through the electrophilic substitution reaction of indoles with aldehydes or ketones. acs.orgnih.gov A variety of catalysts have been employed to promote this reaction, including Lewis acids (e.g., NiSO₄·6H₂O), enzymes (e.g., α-chymotrypsin), and polymer-supported reagents. nih.govmdpi.com The use of green catalysts and solvents, such as taurine (B1682933) in water or enzyme catalysis in ethanol-water mixtures, represents an environmentally friendly approach to BIM synthesis. acs.orgmdpi.com These reactions often proceed in a one-pot fashion with good to excellent yields. acs.orgnih.gov For example, the reaction of indole (B1671886) with aromatic aldehydes catalyzed by α-chymotrypsin in an ethanol-water solution can produce BIMs in yields ranging from 68% to 95%. mdpi.com

Bis(coumarinyl)methanes:

The synthesis of bis(coumarinyl)methanes generally involves the condensation of 4-hydroxycoumarin (B602359) with various aldehydes. chemrevlett.combenthamdirect.comresearchgate.net This reaction can be catalyzed by various substances, including novel catalysts like potassium 2-oxoimidazolidine-1,3-diide (POImD) in an aqueous medium or magnetic nanoparticles such as Fe₃O₄@SiO₂@KIT-6. chemrevlett.combenthamdirect.com These methods are often highlighted for their efficiency, mild reaction conditions (room temperature), and high yields. chemrevlett.combenthamdirect.com The work-up is often simple, and in some cases, the catalyst can be recovered and reused. chemrevlett.com

| Analogue Class | General Synthesis | Common Reactants | Example Catalyst |

| Bis(indolyl)methanes | Electrophilic substitution | Indole, Aldehydes/Ketones | α-Chymotrypsin, Taurine, NiSO₄·6H₂O |

| Bis(coumarinyl)methanes | Condensation reaction | 4-Hydroxycoumarin, Aldehydes | Potassium 2-oxoimidazolidine-1,3-diide, Fe₃O₄@SiO₂@KIT-6 |

Impact of Substituent Effects on Molecular Conformation and Intermolecular Packing in Derivatives

Substituents on the aryl rings of bis(phenyl)methane derivatives play a critical role in determining the molecule's three-dimensional shape (conformation) and how the molecules arrange themselves in a crystal lattice (intermolecular packing).

These conformational features, in turn, govern the intermolecular interactions. In the crystal structure of this compound, several short intermolecular contacts are observed, suggesting weak π-interactions. nih.govresearchgate.net These include interactions between nitro groups (nitro π - nitro π), between a benzene ring and a nitro group (benzene π - nitro π), and π-π stacking between benzene rings of adjacent molecules. nih.govresearchgate.net Specifically, a short contact between a nitrogen atom of one molecule and an oxygen atom of a neighboring, inversion-related molecule is observed at a distance of 2.981 (2) Å. nih.gov Similarly, a contact between a carbon atom of a benzene ring and an oxygen atom of a nitro group is found at 3.060 (2) Å. nih.gov

The introduction of electron-withdrawing groups, such as the nitro group, can also affect the electronic properties of the molecule. In nitro-substituted bis(indolyl)methanes, the presence of the nitro group increases the acidity of the indole N-H proton, which has a positive effect on the molecule's ability to bind with anions. nih.gov This demonstrates that substituents can tune not only the structural properties but also the functional characteristics of these molecules.

| Compound | Key Conformational Feature | Dihedral Angle (Ring-Ring) | Noted Intermolecular Interactions |

| This compound | Nearly perpendicular phenyl rings | 87.72 (6)° | π-π stacking, nitro-nitro, benzene-nitro |

| Bis(2,5-dimethoxy-4-methylphenyl)methane | Twisted phenyl rings | 73.4 (1)° | Not specified |

| Bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane | Twisted phenyl rings | 77.9 (1)° | Not specified |

Advanced Research Applications in Materials Science and Catalysis

Strategic Role as Synthetic Intermediates and Precursors for Complex Molecules

Bis(2-nitrophenyl)methane is a well-established intermediate in multi-step organic synthesis, primarily valued for its capacity to be transformed into versatile diamine compounds. The presence of two nitro groups on the aromatic rings makes it an ideal precursor for the synthesis of 2,2'-methylenedianiline (B1346816) (2,2'-MDA), a molecule of significant interest in polymer chemistry.

The conversion of this compound to 2,2'-MDA is a robust two-step process that highlights its strategic importance. The initial step involves a Suzuki coupling reaction, followed by a reduction of the nitro groups. A new synthesis pathway has been developed to access 2,2'-MDA, which is a known byproduct in the manufacturing of its isomer, 4,4'-MDA—a large-scale industrial chemical used for polyurethanes and epoxy resins rsc.orgnih.gov.

The synthesis proceeds as follows:

Suzuki Coupling: 2-nitrophenyl boronic acid is reacted with 2-nitrobenzyl bromide in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to form the this compound structure rsc.org.

Catalytic Hydrogenation: The resulting dinitro compound undergoes catalytic hydrogenation, where the two nitro groups (-NO₂) are reduced to primary amino groups (-NH₂), yielding 2,2'-methylenedianiline rsc.orgnih.gov.

This transformation underscores the role of this compound as a critical precursor, enabling the creation of diamines that are otherwise challenging to synthesize directly. These diamines are foundational monomers for a variety of complex macromolecules.

Table 1: Synthesis of 2,2'-Methylenedianiline from this compound

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Suzuki Coupling | 2-nitrophenyl boronic acid, 2-nitrobenzyl bromide | Pd(PPh₃)₄, K₂CO₃ | This compound | rsc.org |

Utility in Materials Science Research

The derivatives of this compound are instrumental in the field of materials science, contributing to the development of novel polymers and dyes with tailored functionalities.

The true value of this compound in materials science is realized through its conversion to 2,2'-methylenedianiline (2,2'-MDA). Aromatic diamines are essential monomers for high-performance polymers such as polyimides and polyurethanes nih.gov. Polyimides, known for their exceptional thermal stability, chemical resistance, and mechanical properties, are synthesized through the polycondensation of an aromatic diamine with a dianhydride mdpi.com. The unique bent structure of 2,2'-MDA, derived from this compound, can be used to influence the final properties of the polymer, such as solubility and processability, by disrupting chain packing nih.gov. Its isomer, 4,4'-MDA, is a primary component in the production of polyurethane foams and a curing agent for epoxy resins rsc.orgnih.gov.

Furthermore, the core structure of this compound is related to precursors used in the synthesis of advanced dyes. For instance, derivatives like 4,4'-Methylene bis-(2-nitro aniline) are used to create a variety of monoazo reactive dyes rsc.org. These dyes are synthesized by diazotizing the amino groups of the precursor and coupling them with different aromatic compounds to produce a range of colors. The resulting dyes have shown moderate to very good fastness properties when applied to fibers such as silk, wool, and cotton, demonstrating how the dinitrophenylmethane framework can be integrated into functional materials with controlled and desirable properties rsc.org.

While this compound itself is not extensively studied for optoelectronic applications, related compounds containing the nitroaromatic functional group are gaining attention in this field. The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property that is highly desirable in the design of n-type organic semiconductors bohrium.comresearchgate.net. Organic semiconductors are the active components in a range of devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research on fluorenone derivatives functionalized with nitro groups has shown that these compounds exhibit n-type semiconducting behavior and offer excellent air stability and tunable energy levels bohrium.comresearchgate.net.

In the realm of renewable energy, nitrophenyl derivatives are being explored for their potential in dye-sensitized solar cells (DSSCs). The nitro group can function as an effective anchor, binding the dye molecule to the semiconductor surface (e.g., TiO₂) and facilitating electron transfer from the dye to the semiconductor upon light absorption chemimpex.com. Studies on triphenylamine-based dyes functionalized with a nitro anchor group have demonstrated their capability in converting light to electricity, indicating the potential utility of the nitro functionality in solar cell design chemimpex.com. These examples involving related compounds suggest that the fundamental electronic properties of the nitrophenyl moiety, present in this compound, are relevant for the development of future optoelectronic materials.

Contribution to Catalytic Processes and Catalyst Design

This compound plays a significant role as a substrate in key catalytic processes, particularly in catalytic hydrogenation. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in industrial chemistry, as anilines are vital intermediates for pharmaceuticals, dyes, and polymers bohrium.com. The conversion of this compound to 2,2'-MDA is a prime example of such a process rsc.orgnih.gov.

This reaction is highly dependent on an efficient catalyst to proceed under manageable conditions. A variety of catalysts are effective for the hydrogenation of aromatic nitro groups, with the most common being noble metals like palladium or platinum on a carbon support (Pd/C or Pt/C), as well as Raney Nickel researchgate.netresearchgate.net. The choice of catalyst can influence the reaction's efficiency and selectivity, especially when other reducible functional groups are present in the molecule researchgate.net. The study of the hydrogenation of this compound and related dinitro compounds contributes to a deeper understanding of catalyst performance and reaction mechanisms. For example, research on the catalytic reduction of dinitrotoluene has shown that catalyst poisons can significantly slow the reaction, highlighting the importance of substrate purity in industrial catalytic processes.

Table 2: Common Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst System | Description | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) with H₂ | A widely used and highly effective heterogeneous catalyst for nitro group reduction. | High activity and efficiency for many substrates. | researchgate.net |

| Raney Nickel with H₂ | An alternative catalyst, often used when avoiding dehalogenation is necessary. | Effective and cost-efficient, good for specific selectivities. | researchgate.netresearchgate.net |

| Iron (Fe) in Acidic Media | A classic method using stoichiometric metal for reduction. | Mild conditions, tolerant of other reducible groups. | researchgate.net |

By serving as a model substrate, this compound aids in the evaluation and optimization of new and existing catalytic systems designed for the selective and efficient reduction of nitroaromatics.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-methylenedianiline (2,2'-MDA) |

| 2-nitrobenzyl bromide |

| 2-nitrophenyl boronic acid |

| 3,3′,4,4′-benzophenone tetracarboxylic dianhydride |

| 4,4'-Methylene bis-(2-nitro aniline) |

| 4,4'-methylenedianiline (4,4'-MDA) |

| 4,4′-diphenyl methane (B114726) diisocyanate |

| This compound |

| Palladium |

| Platinum |

| Raney Nickel |

| Tetrakis(triphenylphosphine)palladium(0) |

Prospective Avenues for Future Research

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for nitroaromatic compounds often rely on harsh conditions and hazardous reagents, such as strong acid mixtures, leading to significant environmental waste. A primary focus of future research will be the development of environmentally benign synthetic protocols for bis(2-nitrophenyl)methane, aligning with the principles of green chemistry.

Key areas of exploration include:

Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with reusable solid acid catalysts, such as zeolites or sulfated zirconia, can mitigate waste generation and simplify product purification. These catalysts offer high selectivity and can be easily recovered and regenerated.

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as mechanosynthesis (ball-milling), can drastically reduce the use of volatile organic compounds (VOCs). semanticscholar.org For reactions requiring a medium, the use of green solvents like ionic liquids, deep eutectic solvents, or water is a promising alternative. alliedacademies.orgjchemlett.com

| Green Chemistry Approach | Principle | Potential Advantages for this compound Synthesis |

| Solid Acid Catalysis | Use of recyclable, heterogeneous catalysts (e.g., zeolites, clays). | Reduced corrosive waste, simplified catalyst recovery and reuse, potentially higher selectivity. |

| Microwave-Assisted Synthesis | Application of microwave irradiation for efficient and rapid heating. | Dramatically reduced reaction times, increased yields, lower energy consumption. slideshare.netyoutube.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce acoustic cavitation and accelerate reactions. | Milder reaction conditions, shorter reaction times, and improved yields. ksu.edu.sanih.govunito.it |

| Solvent-Free Conditions | Performing reactions without a solvent, often using grinding or milling. semanticscholar.orgrsc.org | Elimination of volatile organic compounds (VOCs), simplified workup, reduced waste. rsc.org |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT), utilizing advanced in-situ spectroscopic methods, offers the ability to monitor reactions in real-time without intrusive sampling.

Future research should focus on implementing the following techniques:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time monitoring. mdpi.comresearchgate.netrsc.orgyoutube.com An FTIR-ATR probe can be directly inserted into the reaction vessel to track the concentration changes of reactants, intermediates, and products by monitoring their characteristic functional group vibrations. mdpi.com Operando Raman spectroscopy is particularly useful for studying reactions involving solid catalysts or in aqueous media and can provide detailed information on catalyst-reactant interactions and structural changes during the reaction. researchgate.netnih.govrsc.orglehigh.edu

Flow Nuclear Magnetic Resonance (FlowNMR) Spectroscopy: The integration of NMR spectroscopy with continuous flow reactors allows for non-invasive, real-time analysis of reaction mixtures. beilstein-journals.orgyoutube.comuniv-nantes.frresearchgate.net FlowNMR can provide detailed structural information, enabling the unambiguous identification and quantification of isomers, intermediates, and byproducts as the reaction progresses. This is particularly valuable for complex multi-step syntheses. beilstein-journals.orghitec-zang.de

| Spectroscopic Technique | Principle of Operation | Application in this compound Synthesis |

| In-situ FTIR (ReactIR) | Measures infrared absorption of functional groups in real-time via an immersed probe. mdpi.com | Monitor consumption of starting materials and formation of the nitro- and methylene- groups; endpoint determination. |

| Operando Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe vibrational modes. | Study reaction kinetics, identify transient intermediates, and monitor catalyst state in heterogeneous systems. nih.govrsc.org |

| FlowNMR Spectroscopy | NMR analysis of the reaction mixture as it flows through the spectrometer. youtube.com | Provides detailed structural and quantitative data on reactants, intermediates, and products in real-time. beilstein-journals.orguniv-nantes.fr |

Predictive Modeling and Machine Learning for Derivative Design and Property Forecasting

Computational chemistry and machine learning are emerging as indispensable tools for accelerating the discovery and design of new molecules with tailored properties. By applying these methods to this compound, researchers can rationally design novel derivatives and predict their characteristics before undertaking laborious experimental synthesis.

Future directions in this area include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR and QSPR models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.comnih.govnih.govresearchgate.net By developing robust QSAR/QSPR models for a series of this compound derivatives, it becomes possible to predict properties such as solubility, reactivity, or potential efficacy for specific applications. These models rely on calculating molecular descriptors that encode structural, electronic, and topological features. mdpi.comnih.govresearchgate.net

Graph Neural Networks (GNNs): As a more advanced machine learning approach, GNNs can learn directly from the graph structure of a molecule, where atoms are nodes and bonds are edges. medium.comarxiv.orgdntb.gov.ua This allows for the end-to-end prediction of molecular properties without the need for manual feature engineering. arxiv.org GNNs could be trained on existing data to predict the properties of novel, unsynthesized this compound derivatives, guiding synthetic efforts toward compounds with the most promising characteristics. medium.comsemanticscholar.orgresearchgate.net

Generative Models: Techniques like variational autoencoders (VAEs) and generative adversarial networks (GANs) can be employed to design new molecular structures from scratch. arxiv.orgresearchgate.net By training these models on libraries of known functional molecules, they can generate novel this compound derivatives that are optimized for specific target properties, such as high thermal stability or specific electronic characteristics. arxiv.org

Expansion of Applications in Emerging Interdisciplinary Chemical Fields

While this compound serves as a valuable synthetic intermediate, its core structure and that of its derivatives present opportunities for application in several cutting-edge, interdisciplinary fields.

Prospective areas for expanded applications include:

Functional Materials Science: The reduction of the nitro groups in this compound yields bis(2-aminophenyl)methane, a diamine precursor that can be used in the synthesis of high-performance polymers such as polyimides or polyamides. These materials are known for their thermal stability and mechanical strength. Machine learning-driven approaches can accelerate the discovery of new functional materials with optimized properties. researchgate.netstrath.ac.ukuni-hannover.de

Medicinal Chemistry and Chemical Biology: The diarylmethane scaffold is present in numerous biologically active compounds. The nitro groups of this compound can be readily converted to a variety of other functional groups, making it a versatile starting point for the synthesis of libraries of complex molecules for drug discovery. For instance, the corresponding diamine can be a precursor for novel heterocyclic compounds with potential therapeutic applications.

Chemosensor Development: The electron-deficient nature of the nitrophenyl rings suggests that derivatives of this compound could be explored as components in chemosensors. The interaction of the aromatic system with specific analytes could induce a measurable change in its optical or electronic properties, such as fluorescence quenching, allowing for the detection of target molecules.

Q & A

Basic: What are the standard methods for characterizing Bis(2-nitrophenyl)methane in structural studies?

Answer: this compound is typically characterized using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while Mass Spectrometry (MS) validates molecular weight. For definitive structural elucidation, single-crystal X-ray diffraction is employed. A study using a Rigaku XtaLAB mini diffractometer revealed the compound’s triclinic crystal system (space group P1), with lattice parameters a = 7.628(3) Å, b = 8.340(3) Å, c = 9.464(4) Å, and torsion angles of 16.64(18)° and 28.02(11)° for nitro groups .

Advanced: How can researchers resolve data contradictions in crystallographic refinement of this compound?

Answer: Discrepancies in refinement (e.g., high R values or anomalous thermal parameters) require iterative validation. Tools like SHELXL (for small-molecule refinement) and OLEX2 (for workflow integration) are critical. For example, in a study of this compound, SHELXL achieved convergence with R[F² > 2σ(F²)] = 0.048 and wR(F²) = 0.114. Disordered regions should be modeled using constraints (e.g., H-atom riding), and electron density maps (σmax = 0.19 e Å⁻³) must be scrutinized for omitted solvent or twinning effects .

Basic: What synthetic routes are reported for this compound, and how are byproducts minimized?

Answer: A common method involves Friedel-Crafts alkylation of 2-nitrotoluene derivatives. Byproducts like 1,2-bis(2-nitrophenyl)ethane-1,2-diol may form due to incomplete reduction or oxidation. Optimization includes controlling reaction temperature (<100°C) and using anhydrous solvents (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Reaction progress is monitored using TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc) .

Advanced: How do intermolecular interactions influence the solid-state packing of this compound?

Answer: The crystal lattice exhibits weak N⋯O (2.981(2) Å) and C⋯O (3.060(2) Å) interactions, contributing to layered packing. Additionally, π-π stacking between benzene rings (distance 3.494(2) Å) stabilizes the structure. These interactions are analyzed using Mercury software to visualize Hirshfeld surfaces and generate fingerprint plots. Such insights guide the design of co-crystals or materials with tailored mechanical properties .

Advanced: What computational strategies model the conformational flexibility of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and torsional energy profiles. Experimental torsion angles (16.64° and 28.02°) from X-ray data serve as validation benchmarks. Molecular dynamics simulations (100 ns, NPT ensemble) further explore solvent effects on conformation. Software like Gaussian or ORCA is used, with results cross-validated against crystallographic data .

Basic: How is purity assessed for this compound in synthetic workflows?

Answer: Purity is verified via High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Melting point analysis (mp ~255–257°C, dec.) provides additional confirmation. For trace impurities (<1%), LC-MS in ESI+ mode identifies side products like nitrophenol derivatives .

Advanced: What environmental analysis methods detect this compound in complex matrices?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (70 eV) is preferred. Sample preparation involves solid-phase extraction (C18 cartridges) and derivatization with BSTFA to enhance volatility. Quantitation uses deuterated internal standards (e.g., [¹³C]-labeled analogs) to correct matrix effects. Method validation follows EPA guidelines, achieving detection limits <0.1 ppb in water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.